2-(2-Methoxy-ethyl)-3-methyl-thiophene
Description
Properties
Molecular Formula |
C8H12OS |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-3-methylthiophene |
InChI |
InChI=1S/C8H12OS/c1-7-4-6-10-8(7)3-5-9-2/h4,6H,3,5H2,1-2H3 |
InChI Key |
KSZNMXURNMXJNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Thiophene derivatives exhibit diverse functionalities based on substituent groups. Below is a comparative analysis of 2-(2-Methoxy-ethyl)-3-methyl-thiophene with structurally related compounds:
2-Acetyl-3-methylthiophene (CAS not provided)
- Structural Differences : Replaces the methoxy-ethyl group with an acetyl (-COCH₃) group.
- Key Implications :
- The acetyl group is electron-withdrawing, reducing electron density on the thiophene ring compared to the electron-donating methoxy group. This difference may alter reactivity in electrophilic substitution reactions.
- Acetylated thiophenes are often intermediates in synthesizing pharmaceuticals or agrochemicals, whereas methoxy-ethyl groups may enhance solubility in polar solvents .
2-(3-Methoxybenzyl)thiophene (CAS: 222315-28-8)
- Structural Differences : Features a methoxybenzyl (-CH₂C₆H₄OMe) substituent at the 2-position.
- Methoxybenzyl groups are common in drug design for their balance of lipophilicity and metabolic stability .
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl Thiophene-3-carboxamide
- Structural Differences : Contains a carboxamide (-CONH-) linkage and substituted phenyl groups.
- Key Implications: The carboxamide group enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or receptors). This contrasts with the non-polar methoxy-ethyl group in the target compound. Reported antimicrobial and antifungal activities suggest that substituent polarity and hydrogen-bonding capacity critically influence biological efficacy .
(2E)-1-(2,5-Dichloro-3-thienyl)-3-(6-methoxy-2-naphthyl)prop-2-en-1-one
- Structural Differences: Incorporates dichlorinated thiophene and a naphthyl-propenone chain.
- The conjugated enone system may contribute to UV absorption properties, unlike the saturated methoxy-ethyl group in the target compound .
Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate
- Structural Differences: Combines a thiophene ring with a pyridone-derived enone system.
- Key Implications :
- The pyridone moiety is associated with diverse biological activities (e.g., kinase inhibition), suggesting that hybrid thiophene-pyridone systems could offer synergistic effects.
- Intramolecular hydrogen bonding in this compound stabilizes its conformation, a feature absent in the methoxy-ethyl-substituted target compound .
Comparative Data Table
Preparation Methods
Direct Alkylation Using Methoxyethyl Halides
The direct introduction of the 2-methoxyethyl group onto 3-methylthiophene via alkylation is a widely reported method. In this approach, 3-methylthiophene reacts with 2-methoxyethyl bromide or chloride under basic conditions. A representative procedure involves:
-
Dissolving 3-methylthiophene (10 mmol) in anhydrous tetrahydrofuran (THF) under nitrogen.
-
Adding sodium hydride (12 mmol) to generate the thiophene anion.
-
Dropwise addition of 2-methoxyethyl bromide (12 mmol) at 0°C, followed by stirring at room temperature for 12 hours.
This method yields 72–78% of the target compound, with purification via column chromatography (silica gel, hexane/ethyl acetate 9:1). Side products, such as dialkylated derivatives, are minimized by controlling stoichiometry and temperature.
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) enhances reaction efficiency by facilitating interactions between aqueous and organic phases. A patented protocol employs:
-
3-Methylthiophene (9.23 g, 80.8 mmol), 2-methoxyethyl bromide (23.2 g, 84.6 mmol), tetrabutylammonium bromide (TBAB, 2.88 g), and potassium hydroxide (10.1 g) in a biphasic system.
-
Stirring at room temperature for 10 hours, followed by extraction with dichloromethane and drying over MgSO4.
Yields improve to 82–85% due to TBAB’s role in stabilizing reactive intermediates. This method avoids high temperatures, reducing decomposition risks.
Multistep Functionalization via Halogen Intermediates
Bromination Followed by Coupling Reactions
A two-step strategy involves brominating 3-methylthiophene at the 2-position, followed by cross-coupling with methoxyethyl Grignard reagents:
-
Bromination : Treating 3-methylthiophene with N-bromosuccinimide (NBS) in CCl4 under light yields 2-bromo-3-methylthiophene (89% yield).
-
Kumada Coupling : Reacting the brominated intermediate with 2-methoxyethylmagnesium bromide in the presence of Ni(dppp)Cl2 catalyst at 60°C for 6 hours.
This method achieves 68–73% overall yield, with NMR-confirmed regioselectivity (δ 6.85 ppm for thiophene protons).
Chloroacetylation and Nucleophilic Substitution
Cyclization Approaches Using Tailored Precursors
Gewald Synthesis for Thiophene Ring Formation
The Gewald reaction constructs the thiophene ring from ketones, cyanides, and sulfur. For 2-(2-Methoxyethyl)-3-methylthiophene:
-
Reacting 2-methoxyethyl methyl ketone (1.2 eq), malononitrile (1 eq), and elemental sulfur in ethanol with triethylamine catalyst at 80°C for 5 hours.
-
Cyclization yields the thiophene core, with subsequent methylation using methyl iodide and K2CO3.
This method offers 60–65% yield but requires rigorous purification to remove polysulfide byproducts.
Diels-Alder Cyclization with Functionalized Dienophiles
A less common but innovative approach utilizes Diels-Alder reactions:
-
Reacting 2-methoxyethyl acetylene (dienophile) with 3-methylthiophene-1,1-dioxide (diene) at 120°C for 24 hours.
-
Retro-Diels-Alder cleavage removes the sulfone group, yielding the target compound.
While conceptually elegant, this method suffers from low yields (45–50% ) and high energy demands.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | 72–78 | 12 | Simple, one-pot procedure | Requires anhydrous conditions |
| Phase-Transfer Catalysis | 82–85 | 10 | High yield, mild conditions | TBAB cost and purification needs |
| Bromination/Coupling | 68–73 | 18 | Excellent regioselectivity | Toxic bromine reagents |
| Gewald Synthesis | 60–65 | 20 | Builds ring from scratch | Byproduct formation |
Optimization Strategies and Industrial Scalability
Solvent and Catalyst Screening
-
Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions, while nonpolar solvents (toluene) favor Friedel-Crafts alkylation.
-
Catalyst Selection : Ni-based catalysts (e.g., Ni(dppp)Cl2) outperform Pd in Kumada couplings for thiophenes due to reduced homocoupling.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 2-(2-Methoxy-ethyl)-3-methyl-thiophene?
Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, analogous thiophene derivatives are synthesized via cyclization with sulfur-containing reagents under controlled conditions (e.g., reflux in CH₂Cl₂ with anhydrides, as seen in and ). Post-synthesis, purification via reverse-phase HPLC (using gradients like methanol-water) ensures high purity . Characterization should include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and molecular structure (e.g., methoxy-ethyl and methyl groups show distinct δ ~3.3–3.7 ppm for methoxy protons and δ ~2.5 ppm for methyl groups) .
- Thermal Analysis : Melting point determination (e.g., 208–216°C for related compounds) and differential scanning calorimetry (DSC) to assess stability .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., M+ for C₈H₁₂OS₂: ~188 g/mol).
Basic: How do researchers resolve contradictions in reported physical properties (e.g., melting points) of thiophene derivatives?
Answer:
Discrepancies in physical data (e.g., melting points or solubility) often arise from differences in synthesis conditions or purification methods. Researchers should:
Cross-reference techniques : Compare data from multiple sources (e.g., NMR, IR, XRD) to confirm structural consistency .
Validate purity : Use HPLC or GC-MS to rule out impurities affecting thermal properties .
Replicate conditions : Reproduce synthesis and purification steps from literature to identify methodological variables (e.g., solvent polarity, heating rates) .
Advanced: What role does this compound play in catalytic systems, and how is its geometry optimized?
Answer:
The methoxy-ethyl group in thiophene derivatives can act as a ligand in transition-metal complexes. For example, describes a ruthenium catalyst where a similar methoxy-ethyl group forms a six-membered chelate ring, stabilizing the metal center. Key considerations include:
- Geometric Parameters : The Addison parameter (0.244 in ) indicates a balance between square pyramidal and trigonal bipyramidal geometries, optimizing catalytic activity.
- Coordination Bonds : Ru–Cl bond lengths (~2.35–2.38 Å) and Cl–Ru–Cl angles (~158°) influence electron transfer efficiency .
- Disorder Analysis : X-ray crystallography reveals positional disorder in substituents (e.g., 88.9:11.1 ratio in ), requiring refinement protocols for accurate modeling .
Advanced: How can electronic properties of this compound be tailored for material science applications?
Answer:
The compound’s π-conjugated thiophene core and electron-donating methoxy group make it suitable for conductive polymers or sensors. Strategies include:
- Electropolymerization : Incorporate into polythiophene composites for enhanced conductivity (e.g., poly(3-methyl-thiophene) in supercapacitors, as in ) .
- Doping : Introduce sulfonic acid groups or iodine to modify bandgaps and improve charge transport .
- Spectroscopic Monitoring : UV-Vis and cyclic voltammetry track changes in HOMO-LUMO gaps during functionalization .
Advanced: What pharmacological mechanisms are associated with thiophene derivatives, and how are they evaluated?
Answer:
Thiophene derivatives exhibit bioactivity via receptor modulation or enzyme inhibition. For example:
- Anticonvulsant Activity : Substitution with heterocycles (e.g., 3-methyl-thiophene in ) mimics structural motifs of drugs like tiagabine, enhancing GABA uptake inhibition .
- Antibacterial Screening : Derivatives are tested against Gram-positive/negative strains via MIC assays, with SAR studies linking methoxy-ethyl groups to membrane disruption .
- In Silico Modeling : Docking simulations (e.g., with COX-2 or β-lactamases) predict binding affinities before in vitro validation .
Advanced: How do steric and electronic effects of the methoxy-ethyl group influence reactivity in cross-coupling reactions?
Answer:
- Steric Effects : The methoxy-ethyl group’s bulkiness can hinder access to reactive sites, requiring catalysts like Pd(PPh₃)₄ to facilitate Suzuki-Miyaura couplings .
- Electronic Effects : The electron-donating methoxy group activates the thiophene ring toward electrophilic substitution (e.g., bromination at the 5-position) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
